molecular formula C18H27N3O5 B12416099 1-Keto Bambuterol-d9

1-Keto Bambuterol-d9

Cat. No.: B12416099
M. Wt: 374.5 g/mol
InChI Key: TWHUHQNUVSCRPV-GQALSZNTSA-N
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Description

1-Keto Bambuterol-d9 is a deuterated derivative of Bambuterol, a long-acting beta-adrenoceptor agonist used primarily in the treatment of asthma. The compound is characterized by the replacement of hydrogen atoms with deuterium, which can enhance its stability and provide unique properties for scientific research .

Preparation Methods

The synthesis of 1-Keto Bambuterol-d9 involves several steps, including the introduction of deuterium atoms. The synthetic route typically starts with the precursor Bambuterol, followed by specific reactions to introduce the keto group and deuterium atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure high isotopic purity .

Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods focus on achieving high yield and purity through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

1-Keto Bambuterol-d9 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s activity and stability.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Keto Bambuterol-d9 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Keto Bambuterol-d9 is similar to that of Bambuterol. It acts as a beta-adrenoceptor agonist, stimulating beta-2 receptors in the lungs. This leads to the activation of adenyl cyclase, which converts adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Increased cAMP levels result in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release from mast cells .

Comparison with Similar Compounds

1-Keto Bambuterol-d9 can be compared with other deuterated beta-adrenoceptor agonists, such as:

    D9-Mabuterol: Another deuterated compound with similar applications in respiratory disease research.

    D9-Cimbuterol: Used in similar scientific studies, providing insights into the effects of deuteration on pharmacokinetics and pharmacodynamics.

The uniqueness of this compound lies in its specific structure and the presence of the keto group, which can influence its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H27N3O5

Molecular Weight

374.5 g/mol

IUPAC Name

[3-(dimethylcarbamoyloxy)-5-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]acetyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,19H,11H2,1-7H3/i1D3,2D3,3D3

InChI Key

TWHUHQNUVSCRPV-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C

Origin of Product

United States

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